Benzyl-isopropyl-piperidin-3-yl-amine
Description
Benzyl-isopropyl-piperidin-3-yl-amine is a piperidine-derived amine compound characterized by a benzyl group attached to the nitrogen atom of the piperidine ring, an isopropyl substituent at the 3-position, and an amine functional group. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter receptors and enzymes. Its molecular weight is 232.37 g/mol (calculated based on ), and its stereochemistry (e.g., the (R)-enantiomer in ) may influence its pharmacological properties. Notably, commercial availability of this compound and its derivatives (e.g., ((R)-1-Benzyl-piperidin-3-yl)-isopropyl-amine, CAS 1354003-79-4) has been discontinued by suppliers like CymitQuimica, limiting current accessibility for research .
Properties
IUPAC Name |
N-benzyl-N-propan-2-ylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13(2)17(15-9-6-10-16-11-15)12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHFAXPBYLIMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-isopropyl-piperidin-3-yl-amine typically involves the reaction of benzyl chloride with isopropylamine in the presence of a base, followed by cyclization to form the piperidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, which can be carried out using a palladium or nickel catalyst under high pressure and temperature. This method allows for the large-scale production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl-isopropyl-piperidin-3-yl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
BIPPA is studied for its potential therapeutic effects, primarily due to its interaction with biological targets such as enzymes and receptors. Notably, it has been investigated for:
- Antimalarial Activity : BIPPA exhibits moderate potency against Plasmodium falciparum, with an IC50 value of 5.9 μM. Structural modifications have led to analogs with significantly enhanced potency (e.g., Analog A with an IC50 of 1.2 μM) .
- Alzheimer's Disease Therapy : Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in treating Alzheimer's disease. BIPPA's structural components may enhance its effectiveness in this context .
- Cancer Research : Compounds similar to BIPPA have shown antiproliferative effects on various cancer cell lines, including breast and ovarian cancers. Studies suggest that modifications to the benzyl group can improve biological activity significantly .
Organic Synthesis
BIPPA serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules:
- Synthesis of Piperidine Derivatives : The compound can be utilized in synthesizing various piperidine derivatives through cyclization reactions and nucleophilic substitutions .
- Chemical Reactions : BIPPA can undergo several chemical transformations, including oxidation to form N-oxides and reduction to yield secondary or primary amines. These reactions are essential for developing new compounds with desired properties .
Biological Studies
The biological interactions of BIPPA are critical for understanding its mechanisms of action:
- Enzyme Inhibition : BIPPA has been shown to inhibit specific enzymes, which could lead to therapeutic applications in conditions like cancer and neurodegenerative diseases .
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways in the central nervous system. This interaction is vital for developing treatments for psychiatric disorders .
Industrial Applications
In industrial settings, BIPPA is employed in producing specialty chemicals and pharmaceutical intermediates:
- Production Methods : The synthesis of BIPPA often involves optimized reaction conditions to maximize yield and purity, including high-pressure reactors for hydrogenation and continuous flow reactors for nucleophilic substitution reactions .
Case Studies and Research Findings
Several studies highlight the potential applications of BIPPA:
Mechanism of Action
The mechanism of action of Benzyl-isopropyl-piperidin-3-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Benzyl-isopropyl-piperidin-3-yl-amine with structurally related compounds:
Structural and Functional Group Variations
Biological Activity
Benzyl-isopropyl-piperidin-3-yl-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug development.
Chemical Structure and Properties
This compound features a piperidine ring substituted with benzyl and isopropyl groups. This unique structure allows for diverse interactions with biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The following mechanisms have been identified:
- Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity. Similar compounds have shown efficacy in affecting serotonin and norepinephrine pathways, which are crucial for mood regulation and cognitive functions.
- Enzyme Inhibition : this compound has been studied for its potential to inhibit specific enzymes, thereby affecting biochemical pathways related to inflammation and neurodegenerative diseases .
1. Antidepressant Activity
Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant effects.
2. Antioxidant Properties
The compound exhibits antioxidant activity, capable of scavenging free radicals, which may have therapeutic implications in oxidative stress-related conditions .
3. Antimicrobial Effects
Some derivatives of piperidine compounds have been noted for their antibacterial and antifungal activities, indicating a potential role as antimicrobial agents .
Case Studies
Several studies have investigated the biological activities of this compound and related compounds:
- Study on CCR3 Antagonism : A study highlighted the structure-activity relationship (SAR) of N-(ureidoalkyl)-benzyl-piperidines as potent antagonists for the CC chemokine receptor 3 (CCR3). This research established that modifications in the benzyl group significantly enhance binding potency and functional antagonism .
- Cognitive Enhancement : Piperidine derivatives have been explored for their cognition-enhancing properties. Research indicates that certain structural modifications can improve efficacy in cognitive disorders .
- Cancer Therapy : Investigations into piperidine derivatives have shown anticancer activities through mechanisms such as apoptosis induction in tumor cells. These findings suggest that this compound could be a candidate for further development in cancer therapeutics .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Piperidine | Simple piperidine ring | Limited biological activity |
| Benzylpiperidine | Benzyl substitution | Enhanced receptor interactions |
| Isopropylpiperidine | Isopropyl substitution | Distinct chemical properties |
| This compound | Combination of benzyl and isopropyl groups | Broad spectrum of biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
